molecular formula C11H12O3 B3047811 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde CAS No. 14490-45-0

4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde

Cat. No. B3047811
CAS RN: 14490-45-0
M. Wt: 192.21 g/mol
InChI Key: QCBSHOMDNLCSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde is a chemical compound that is widely used in scientific research. This compound is also known as MDP2P or 3,4-methylenedioxyphenyl-2-propanone. The chemical structure of MDP2P consists of a benzene ring attached to a dioxolane ring and a propanone group. This compound is used as an intermediate in the synthesis of various drugs and is also used in the production of fragrances and flavors.

Scientific Research Applications

Polymer Synthesis and Characterization

4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde has been used in the synthesis and characterization of polymers. For instance, it's been used in the preparation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], a polymer characterized by Fourier transform infra-red (FTIR) and nuclear magnetic resonance (NMR) spectroscopies. This polymer demonstrates unique thermal degradation properties, producing various volatile products upon degradation, such as the monomer, benzaldehyde, acrolein, acetone, and others (Coskun et al., 1998).

Catalysis and Organic Synthesis

The compound has also been involved in research focused on catalysis and organic synthesis. It has been used in the acid-catalyzed condensation of glycerol with benzaldehyde, formaldehyde, and acetone to create mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are particularly interesting as precursors for 1,3-propanediol derivatives, which have potential applications as novel platform chemicals (Deutsch et al., 2007).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have been synthesized for potential antiparasitic activities. For example, a derivative was synthesized and tested against parasites such as Plasmodium falciparum and Leishmania infantum, showing promising results in comparison to its toxicity against human cells (Azas et al., 2003).

Environmental Chemistry

This compound is also relevant in environmental chemistry, particularly in the context of green chemistry. It's been used in the synthesis of cyclic acetals through the condensation of glycerol, a platform chemical from renewable materials, with benzaldehyde. This process, promoted by acidic ionic liquids, results in high yields of cyclic acetals, contributing to sustainable biomass chemistry (Wang et al., 2014).

properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(13-6-7-14-11)10-4-2-9(8-12)3-5-10/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBSHOMDNLCSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474807
Record name 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14490-45-0
Record name 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(4-bromophenyl)-2-methyl-1,3-dioxolane (2.0 g, 8.23 mmol) in THF (7 ml) was added n-BuLi (1.61 M solution in hexane, 5.47 ml, 8.8 mmol) at −78° C. under nitrogen, and the mixture was stirred for 2 hour, then allowed to warm up to 0° C. for 30 min. A solution of 1-formylpiperidine (930 mg, 8.23 mmol) in THF (5 ml) was added, and the mixture was stirred for 2 hours. The mixture was made neutral by addition of 1N HCl solution, and the whole was extracted with diethylether. The organic layer was washed with saturated NaHCO3 aqueous solution, brine, dried over MgSO4, and concentrated in vacuo. The compound was used for next reaction without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.